



# An In-depth Technical Guide to SKI-2053R (Heptaplatin)

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Heptaplatin Sunpla |           |
| Cat. No.:            | B1673121           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of SKI-2053R, a third-generation platinum-based anticancer agent also known as Heptaplatin or Sunpla. Developed by SK Chemicals, SKI-2053R has demonstrated notable antitumor activity, including efficacy against cisplatin-resistant cancer cell lines.

### **Chemical Structure**

SKI-2053R is a platinum(II) complex with the systematic IUPAC name [SP-4-2-[4R-(2a,4a,5b)]]-[2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine-N,N'][propanedioato(2-)-O,O']-platinum. Its chemical formula is C11H20N2O6Pt, and it has a molecular weight of 471.37 g/mol . The structure features a central platinum atom coordinated to a bidentate diamine ligand and a malonate leaving group.

CAS Number: 146665-77-2

**Chemical Structure:** 



The image you are requesting does not exist or is no longer available.

imgur.com

## **Synthesis Pathway**

The synthesis of SKI-2053R and related [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes has been described in the scientific literature. The general synthesis involves a multi-step process:

- Ligand Synthesis: The synthesis of the diamine ligand, 2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine, is the initial step. This is typically achieved through a series of organic reactions to construct the dioxolane ring with the desired stereochemistry and functional groups.
- Platinum Complex Formation: The synthesized diamine ligand is then reacted with a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4), to form an intermediate platinum-chloride complex.
- Ligand Exchange: Finally, the chloride ligands are displaced by a propanedioato (malonato) group by reacting the intermediate complex with a silver or potassium salt of propanedioic acid. This results in the final SKI-2053R product.

A generalized workflow for the synthesis is presented below:

A generalized workflow for the synthesis of SKI-2053R.

# **Quantitative Data**

SKI-2053R has been evaluated in both preclinical and clinical settings. The following table summarizes key quantitative data regarding its antitumor activity.



| Parameter                                 | Cell Line/Tumor<br>Type                             | Value                                                         | Reference    |
|-------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------|--------------|
| IC50                                      | SNU-601 (Gastric<br>Cancer)                         | 2.0-fold greater than<br>SNU-601's response<br>to Cisplatin   | [1]          |
| IC50                                      | SNU-638 (Cisplatin-<br>resistant Gastric<br>Cancer) | 2.0-fold greater than<br>SNU-601's response<br>to Heptaplatin | [1]          |
| Response Rate<br>(Phase II)               | Advanced Gastric Adenocarcinoma                     | 17% (6 out of 35 evaluable patients)                          | INVALID-LINK |
| Median Duration of<br>Response (Phase II) | Advanced Gastric Adenocarcinoma                     | 7.2 months                                                    | INVALID-LINK |

# Experimental Protocols Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of SKI-2053R is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

#### Protocol:

- Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with various concentrations of SKI-2053R and incubated for a specified period (e.g., 72 hours).
- MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals.
- Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).



- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the doseresponse curve, representing the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.

Workflow for a typical MTT cytotoxicity assay.

## **Signaling Pathway of Action**

Similar to other platinum-based anticancer drugs, the primary mechanism of action of SKI-2053R involves the formation of covalent adducts with DNA. This leads to the distortion of the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).

A key feature of SKI-2053R is its ability to overcome cisplatin resistance in some cancer cells. This has been partly attributed to a reduced interaction with metallothioneins, which are proteins involved in the detoxification of heavy metals like platinum.[1]

The cellular response to SKI-2053R-induced DNA damage involves a complex signaling cascade:

Signaling pathway of SKI-2053R-induced cell death.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to SKI-2053R (Heptaplatin)]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1673121#ski-2053r-chemical-structure-and-synthesis-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com